B1575056 MAGE-3 (149-160)

MAGE-3 (149-160)

Cat. No.: B1575056
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Description

Identification and Significance of MAGE-A3 (149-160) Epitope

Context within Broader MAGE-A3 Peptide Sequences (e.g., MAGE-A3 (146-160), MAGE-A3 (141-155))

The MAGE-A3 protein is a source of multiple smaller peptide sequences, known as epitopes, which can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells and antigen-presenting cells (APCs) to be recognized by T cells. The specific peptide MAGE-A3 (149-160) is one such epitope.

Research has identified MAGE-A3 (149-160), with the amino acid sequence VIFSKASSSLQL, as a peptide presented by HLA-DR4 and HLA-DR7 molecules. ucl.ac.beaacrjournals.org The study of various MAGE-A3 peptides is crucial for developing effective immunotherapies, as different peptides can elicit different strengths and types of immune responses. Several MAGE-A3 peptides have been studied for their ability to stimulate CD4+ T helper cells, which are critical for orchestrating a robust and sustained anti-tumor immune response. nih.gov

The peptide MAGE-A3 (146-160) is a well-documented, promiscuous epitope, meaning it can be presented by multiple different HLA-DR alleles, including HLA-DR4 and HLA-DR7. nih.govaacrjournals.org Studies have shown that MAGE-A3 (146-160) can effectively induce T helper cell responses in vitro. nih.govaacrjournals.org These T cells are capable of recognizing naturally processed MAGE-A3 antigen from tumor cells, highlighting its relevance for vaccine design. nih.govaacrjournals.org The MAGE-A3 (141-155) peptide has also been identified as a target of CD4+ T cell responses in both healthy individuals and melanoma patients. nih.govashpublications.org

In studies comparing the immunogenicity of various MAGE-A3 peptides, a hierarchy of recognition has been observed. For instance, one study found that peptides MAGE-A3 (111-125), MAGE-A3 (191-205), and MAGE-A3 (281-300) were more frequently recognized by patients' T cells than MAGE-A3 (146-160). vulcanchem.com The overlapping peptides MAGE-A3 (141-155) and MAGE-A3 (146-160) were both found to be strongly recognized by CD4+ T cells from multiple donors, indicating a high degree of promiscuity and immunogenicity. ashpublications.org The investigation of these various peptide sequences helps to identify the most potent and broadly applicable epitopes for inclusion in cancer vaccines. ashpublications.org

Table 1: Selected MAGE-A3 Peptides and Their Characteristics

Peptide Amino Acid Sequence HLA Restriction (Examples) Key Research Findings Citations
MAGE-A3 (149-160) VIFSKASSSLQL HLA-DR4, HLA-DR7 Identified as a T-cell epitope. ucl.ac.belncc.br
MAGE-A3 (146-160) TSYVKVLHHMVIFSK HLA-DR4, HLA-DR7, HLA-DR1, HLA-DR11 Promiscuous epitope; induces T helper responses; recognized by T cells after natural processing. nih.govaacrjournals.orgashpublications.orgvulcanchem.com
MAGE-A3 (141-155) LLEKNYRKTSYVKVL HLA-DR Recognized by CD4+ T cells from healthy donors and melanoma patients. nih.govashpublications.orgnih.gov
MAGE-A3 (112-120) KVAELVHFL HLA-A*02:01 CTL epitope used to generate high-avidity T-cell receptors (TCRs) for adoptive cell therapy. aai.orgjpt.com
MAGE-A3 (271-279) FLWGPRALV HLA-A*02:01 CTL epitope identified as a target for T-cell responses. aai.orgucl.ac.be
MAGE-A3 (191-205) GDNQIMPKAGLLIIV HLA-DR11 Immunodominant epitope recognized by CD4+ T cells in a significant proportion of cancer patients. ucl.ac.bevulcanchem.com

Properties

sequence

VIFSKASSSLQL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (149-160); MAGE-3 (149-160)

Origin of Product

United States

Molecular and Cellular Immunobiology of Mage A3 149 160

Antigen Processing and Presentation Pathways

The initiation of a T-cell immune response against the MAGE-A3 protein requires that it be processed into smaller peptides and presented on the surface of cells by Major Histocompatibility Complex (MHC) molecules. immunology.org

Role of Antigen Presenting Cells (APCs) in MAGE-A3 Presentation

Professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs), are crucial for initiating the primary immune response to MAGE-A3. nih.govunil.ch These cells are equipped to internalize tumor antigens from various sources, including apoptotic tumor cells. nih.gov Once internalized, the MAGE-A3 protein is processed within the APC, leading to the generation of peptide epitopes. nih.gov

Studies have demonstrated that autologous monocyte-derived DCs can naturally process and present MAGE-A3 epitopes. nih.govunil.ch In laboratory settings, Epstein-Barr virus-transformed B (EBV-B) cell lines are also utilized as APCs to present MAGE-A3 peptides to T cells for research purposes. nih.gov The priming of memory T-cell responses detected in cancer patients likely depends on this processing and presentation by professional APCs. nih.gov

Natural Processing of MAGE-A3 (149-160) Peptide

The MAGE-A3 (149-160) peptide is a naturally processed epitope. nih.gov This means that following the uptake of the full-length MAGE-A3 protein by an APC, it is proteolytically degraded in the endosomal/lysosomal pathway. oup.com This process generates various peptide fragments, including the (149-160) sequence, which can then be loaded onto MHC class II molecules for presentation to CD4+ T helper cells. immunology.orgnih.gov Evidence for the natural processing of this epitope comes from the ability of T cells to recognize not only the synthetic peptide but also various forms of the MAGE-A3 antigen, such as tumor cell lysates, dead or apoptotic tumor cells, and the recombinant MAGE-A3 protein when presented by APCs. nih.gov

Major Histocompatibility Complex (MHC) Class II Restriction

The presentation of the MAGE-A3 (149-160) peptide to T cells is restricted by MHC class II molecules, which are primarily expressed on the surface of APCs. cardiff.ac.uk

Binding Affinity to Specific HLA-DR Alleles

The MAGE-A3 (149-160) peptide has been shown to bind to several specific Human Leukocyte Antigen (HLA)-DR alleles, which are a type of MHC class II molecule. nih.gov Research has specifically demonstrated its ability to induce T helper cell responses in the context of HLA-DR4 and HLA-DR7 alleles. nih.govucl.ac.be While detailed binding affinity data for a wide range of alleles for this specific peptide is not extensively published, the ability to elicit responses in the context of these different DR alleles points to its relevance in a significant portion of the population.

Promiscuous MHC Binding Characteristics of the Epitope

A key feature of the MAGE-A3 (149-160) epitope is its promiscuous binding to various MHC class II alleles. nih.gov This means the peptide is not restricted to a single HLA type but can be presented by multiple different HLA-DR molecules. unil.chnih.gov This promiscuity is a significant advantage for its potential use in immunotherapies, as it can be recognized by T cells from individuals with diverse genetic backgrounds. uonbi.ac.ke The ability of T helper lymphocytes to recognize this promiscuous MAGE-A3 epitope when presented by various MHC class II alleles has been documented. nih.govnih.gov

T-Cell Receptor (TCR) Recognition of MAGE-A3 (149-160)/MHC Complex

The final step in this immunological process is the recognition of the MAGE-A3 (149-160) peptide presented by the MHC class II molecule by a specific T-cell receptor (TCR) on the surface of a CD4+ T helper cell. cardiff.ac.uk This interaction is highly specific, akin to a lock and key mechanism, where the TCR is tailored to recognize the unique conformation of the peptide-MHC complex. cardiff.ac.uk

The successful binding of the TCR to the MAGE-A3 (149-160)/HLA-DR complex initiates a signaling cascade within the T cell, leading to its activation. google.com Activated CD4+ T helper cells play a critical role in orchestrating the anti-tumor immune response. They can help in the activation and maintenance of cytotoxic T lymphocytes (CTLs), which are responsible for directly killing tumor cells. nih.gov The recognition of the MAGE-A3 (149-160) epitope by T helper lymphocytes has been shown to be a critical component for the induction and maintenance of these CTLs. nih.gov

Interactive Data Table: MAGE-A3 (149-160) Peptide Characteristics

Characteristic Description Supporting Alleles
Antigen MAGE-A3 N/A
Peptide Sequence VIFSKASSSLQL N/A
Amino Acid Position 149-160 N/A
MHC Restriction Class II HLA-DR4, HLA-DR7
Processing Naturally processed by APCs N/A
Binding Promiscuous HLA-DR4, HLA-DR7

CD4+ T Helper Lymphocyte Activation by MAGE-A3 (149-160)

The activation of CD4+ T helper lymphocytes is a cornerstone of an effective adaptive immune response, initiated by the recognition of a specific peptide epitope presented by Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). mdpi.com The MAGE-A3 peptide spanning amino acids 149-160, with the sequence VIFSKASSSLQL, has been identified as such an epitope. ucl.ac.be

Research has demonstrated that this region of the MAGE-A3 protein is immunogenic. Studies focusing on the slightly larger, overlapping peptide MAGE-A3 (146-160) have shown its effectiveness in inducing in vitro T helper responses. nih.gov These peptide-reactive T helper cells were shown to be capable of recognizing various processed forms of the MAGE-A3 antigen, such as tumor cell lysates and recombinant protein, confirming that this epitope can be naturally processed and presented by APCs. nih.gov

The activation of CD4+ T cells by this epitope is HLA-restricted, meaning it depends on the specific type of MHC class II molecule presenting the peptide. The MAGE-A3 (149-160) peptide has been specifically identified as being presented by the HLA-DR4 allele. ucl.ac.beepo.org Studies on the overlapping MAGE-A3 (146-160) peptide have further shown responses restricted by both HLA-DR4 and HLA-DR7 alleles. nih.gov In one analysis of a cancer patient, a CD4+ T-cell clone was found to recognize the MAGE-A3 (146-160) peptide in an HLA-DRβ1*07 restricted manner. nih.gov However, in the same study, these specific T-cell clones did not recognize the full MAGE-A3 protein after it was processed by dendritic cells, though other reports have confirmed efficient processing of this epitope region. nih.gov

Table 1: MAGE-A3 Peptide Epitopes and their HLA Class II Restriction

PeptideAmino Acid SequenceHLA RestrictionCitation(s)
MAGE-A3 (149-160) VIFSKASSSLQLHLA-DR4 ucl.ac.beepo.org
MAGE-A3 (146-160) Not specified in sourcesHLA-DR4, HLA-DR7 nih.gov
MAGE-A3 (146-160) Not specified in sourcesHLA-DRβ1*07 nih.gov

Cytokine Production Profiles Induced (e.g., IFN-γ, IL-4)

Upon activation, CD4+ T helper cells differentiate into distinct subsets characterized by the cytokines they produce. These cytokine profiles are critical as they orchestrate the nature of the downstream immune response. The primary subsets include T helper type 1 (Th1), which produces pro-inflammatory cytokines like Interferon-gamma (IFN-γ), and T helper type 2 (Th2), which secretes cytokines such as Interleukin-4 (IL-4). nih.gov

Stimulation with the MAGE-A3 (149-160) peptide has been associated with the potential to induce both Th1 and Th2 responses, characterized by the secretion of IFN-γ and IL-4, respectively. epo.org The induction of a Th1-biased response is often considered crucial for effective anti-tumor immunity. nih.gov IFN-γ plays a pivotal role in this process by enhancing the cytotoxic activity of CD8+ T cells and natural killer cells, and by increasing the expression of MHC molecules on tumor cells, making them more visible to the immune system. nih.gov In line with this, studies of CD4+ T cells responding to MAGE-3 epitopes found that they were predominantly of the Th1 type. nih.gov The measurement of IFN-γ production is a standard method used in research to confirm the successful activation of MAGE-A3-specific T-cell clones. nih.gov

Table 2: Cytokine Profiles Induced by MAGE-A3 Peptides

Inducing PeptideCytokine ProducedAssociated T Helper Cell TypeSignificanceCitation(s)
MAGE-A3 (149-160) IFN-γTh1Promotes cellular immunity, anti-tumor activity epo.orgnih.govnih.gov
MAGE-A3 (149-160) IL-4Th2Promotes humoral immunity epo.orgnih.gov

Immunogenic Properties and T Cell Responses Induced by Mage A3 149 160

Induction of Antigen-Specific CD4+ T-Cell Responses In Vitro

Primary and Secondary In Vitro Stimulation Protocols

The in vitro generation and expansion of MAGE-A3-specific T-cells are crucial for studying their properties and potential therapeutic applications. Research has shown that CD4+ T-cell responses can be detected against MAGE-A3 epitopes, including the region of 146-160, after multiple rounds of in vitro stimulation with overlapping peptides. nih.gov One common approach involves stimulating Peripheral Blood Mononuclear Cells (PBMCs) from both healthy donors and cancer patients with pools of synthetic MAGE-A3 peptides. nih.gov For instance, PBMCs depleted of CD25+ T cells can be cultured for 14 days with MAGE-A3 peptide pools. nih.gov This initial stimulation is often followed by secondary restimulation to expand the population of antigen-specific T-cells. nih.gov

Another sensitive method for detecting these low-frequency T-cells is through the staining of CD154 (CD40L), a marker of T-cell activation. capes.gov.brnih.gov This technique has been used to analyze MAGE-A3-specific T-cell responses in various individuals, including healthy donors and lung cancer patients. capes.gov.brnih.gov Dendritic cells (DCs) loaded with MAGE-A3 peptides are also utilized as potent antigen-presenting cells (APCs) to activate and expand naïve T-cells in vitro. frontiersin.org A DC-based protocol has been shown to significantly increase the percentage of MAGE-A3-specific T-cells from a very low baseline in healthy donors. frontiersin.org These protocols often involve co-culturing T-cells with peptide-loaded DCs to effectively induce antigen-specific cytotoxic T lymphocytes. frontiersin.org

Characterization of T-Cell Clones and Specificity

Following in vitro stimulation, T-cell populations are cloned and analyzed to determine their specificity and functional characteristics. nih.gov Research has successfully identified and expanded CD4+ T-cell responses against several MAGE-A3 epitopes, including the 146-160 peptide. nih.gov However, studies have shown that while some MAGE-A3 specific CD4+ T-cell clones can recognize the processed recombinant MAGE-A3 protein, others, such as those specific for the 146-160 epitope, have failed to do so in some experiments when processed by autologous dendritic cells. nih.gov This suggests potential differences in antigen processing and presentation for this specific epitope. nih.gov

The specificity of T-cell clones is a critical aspect of their characterization. T-cells engineered with affinity-enhanced T-cell receptors (TCRs) targeting MAGE-A3 have been developed. researchgate.net While these engineered T-cells can show potent and specific activity, there is also a risk of off-target reactivity. researchgate.netresearchgate.net For example, one affinity-enhanced MAGE-A3 TCR was found to cross-react with a peptide from the muscle protein Titin, highlighting the importance of rigorous specificity testing. researchgate.net Such testing often involves evaluating the T-cell activation against a panel of normal tissue-derived primary cells to ensure no off-target recognition. researchgate.net

Evaluation of Immunogenicity in Preclinical Animal Models

Mouse Models for MAGE-A3 Immunization Studies (e.g., Syngeneic Tumor Models)

Preclinical evaluation of MAGE-A3 immunogenicity has extensively used mouse models, particularly syngeneic tumor models. In these models, mice are implanted with tumor cell lines that are genetically compatible with the mouse strain and have been engineered to express MAGE-A3. plos.orgnih.gov Commonly used cell lines include B16F10 melanoma and CT26 colorectal carcinoma. nih.govaacrjournals.org These models allow for the assessment of vaccine efficacy in a setting with a competent immune system. plos.orgnih.gov

For example, studies have utilized CB6F1 mice challenged with TC1-MAGE-A3 tumor cells to investigate the anti-tumor responses induced by a recombinant MAGE-A3 protein combined with various immunostimulants. plos.orgnih.gov Another approach involves the use of BALB/c mice transplanted with CT26 cells to evaluate the therapeutic potential of MAGE-A3 mRNA cancer vaccines. nih.gov The P1A antigen, which shares a similar expression pattern with MAGE-type antigens, is also used in preclinical models to study anti-tumor CD8+ T-cell responses in the C57BL/6 mouse background. bmj.com

Characterization of Induced T-Cell Subsets and Effector Functions (e.g., CD4+, CD8+, NK cells)

Immunization with MAGE-A3 in preclinical models induces a multifaceted immune response involving various T-cell subsets and other immune cells. Studies have shown that vaccination can lead to the expansion of both MAGE-A3-specific CD4+ and CD8+ T-cells. nih.govresearchgate.net In non-human primates, a prime-boost vaccination strategy using adenoviral and oncolytic Maraba virus vectors expressing MAGE-A3 resulted in a significant expansion of both CD4+ and CD8+ T-cells. nih.govresearchgate.net The induced CD8+ T-cell populations were found to be specific for multiple MAGE-A3 epitopes and persisted for several months. nih.govresearchgate.net

In mouse models, the combination of recombinant MAGE-A3 protein with the immunostimulant AS15 was shown to induce IFN-γ-producing antigen-specific CD4+ and CD8+ T-cells. plos.org Further investigation using knockout mice and cell depletion studies revealed that CD4+ T-cells and Natural Killer (NK) cells are the primary effectors of the anti-tumor response, with IFN-γ being a crucial effector molecule. plos.org The induction of a strong Th1-type cytokine profile, characterized by high production of TNF-α and IFN-γ, has been associated with effective anti-tumor responses. plos.orgnih.gov

Humoral Immune Response (Antibody Production) in Preclinical Settings

In addition to cellular immunity, MAGE-A3 immunization also elicits a humoral immune response, characterized by the production of MAGE-A3-specific antibodies. In non-human primates, a prime-boost vaccination strategy was necessary to induce detectable MAGE-A3 antibodies. nih.gov The magnitude of the B-cell response was found to correspond with the magnitude of the hMAGE-A3-specific CD8+ T-cell responses. nih.gov

Data Tables

Table 1: In Vitro Stimulation of MAGE-A3 (149-160) Specific T-Cells

Stimulation MethodCell SourceOutcomeReference
Overlapping peptide poolsHuman PBMCsDetection of CD4+ T-cell responses against MAGE-A3 (146-160) after multiple stimulation rounds. nih.gov
CD154 (CD40L) stainingHuman PBMCsSensitive detection of low-frequency MAGE-A3-specific CD4+ T-cells. capes.gov.brnih.gov
Peptide-loaded Dendritic CellsHuman PBMCsSignificant increase in the percentage of MAGE-A3-specific T-cells. frontiersin.org

Table 2: Preclinical Evaluation of MAGE-A3 Immunogenicity

Animal ModelImmunization StrategyKey FindingsReference
Syngeneic Mouse Model (CB6F1)Recombinant MAGE-A3 protein + AS15 immunostimulantInduction of IFN-γ-producing CD4+ and CD8+ T-cells; CD4+ T-cells and NK cells as main effectors. plos.orgnih.gov
Non-Human PrimatesAdenoviral prime, Maraba virus boost (expressing MAGE-A3)Expansion of MAGE-A3-specific CD4+ and CD8+ T-cells; induction of MAGE-A3 antibodies. nih.govresearchgate.net
Syngeneic Mouse Model (BALB/c)MAGE-A3 mRNA vaccineInhibition of tumor growth. nih.gov

Preclinical Immunotherapeutic Strategies Utilizing Mage A3 149 160

Peptide-Based Vaccine Formulations in Preclinical Studies

Preclinical investigations have identified the MAGE-A3 (149-160) peptide as a component for developing peptide-based cancer vaccines. The strategy involves using this specific peptide to stimulate a patient's immune system to recognize and attack tumor cells that express the MAGE-A3 protein.

Research has demonstrated that the MAGE-A3 (149-160) peptide, which bears the consensus anchor residues for the HLA-A2 molecule, can be used to induce cytolytic T lymphocytes (CTLs) from T cells of normal individuals in vitro. nih.gov These laboratory-generated CTLs were shown to be effective at recognizing and killing not only HLA-A2 cells loaded with the synthetic peptide but also HLA-A2 positive tumor cell lines that endogenously express the MAGE-3 gene. nih.gov This fundamental finding establishes the peptide as a valid antigenic target for immunotherapy.

While the immunogenicity of the MAGE-A3 (149-160) peptide itself has been established, detailed preclinical studies specifying the use of particular adjuvant systems in conjunction with only this peptide were not available in the reviewed literature. Adjuvants are critical components of vaccine formulations, designed to enhance the magnitude and quality of the immune response to an antigen. In broader studies involving the full-length recombinant MAGE-A3 protein, various adjuvant systems have been explored to boost immunogenicity, but specific data on their application with the MAGE-A3 (149-160) fragment is not detailed in the search results.

The successful in vitro induction of CTLs capable of killing MAGE-A3-expressing tumor cells provides strong evidence for the peptide's potential to generate antigen-specific anti-tumor immunity. nih.gov However, comprehensive preclinical studies in murine models, detailing outcomes such as tumor growth inhibition or survival benefit following vaccination with the MAGE-A3 (149-160) peptide, were not found in the provided search results. Such studies are a critical step in evaluating the in vivo efficacy of a peptide vaccine.

Adoptive T-Cell Therapy Considerations Related to Peptide Specificity

Adoptive T-cell (ACT) therapy is a potent form of immunotherapy where a patient's T-cells are engineered to target specific cancer antigens. The specificity of the MAGE-A3 (149-160) peptide is a critical consideration for this approach.

The finding that the FLWGPRALV peptide, when presented by the HLA-A2 molecule, can be recognized by CTLs, forms the basis for its potential use in ACT. nih.gov T-cells can be genetically engineered with T-cell receptors (TCRs) that have a high affinity for the MAGE-A3 (149-160)-HLA-A2 complex. These engineered T-cells, when infused back into a patient, could then seek out and destroy tumor cells presenting this specific peptide. The high tumor-specificity of the MAGE-A3 antigen itself is advantageous, as it minimizes the risk of on-target, off-tumor toxicities where the engineered T-cells attack healthy tissues. nih.gov The ability to generate CTL clones that specifically recognize this peptide on tumor cells is a foundational step in developing such targeted cell therapies. nih.gov

Data Tables

Table 1: Characteristics of the MAGE-A3 (149-160) Peptide

Property Description Source(s)
Amino Acid Sequence FLWGPRALV nih.gov
Antigen Source MAGE-3 Gene nih.gov
MHC Restriction HLA-A2 nih.gov
Immune Cell Target Cytolytic T Lymphocytes (CTLs) nih.gov

| Demonstrated Activity | Induction of CTLs that recognize and kill MAGE-3-expressing tumor cells in vitro. | nih.gov |

Table 2: Mentioned Compounds

Compound Name/Identifier Type
MAGE-A3 (149-160) Peptide
FLWGPRALV Peptide (Amino Acid Sequence)

Engineering T-Cell Receptors (TCRs) Specific for MAGE-A3 (149-160)

The adoptive transfer of T-cells engineered to express a tumor antigen-specific T-cell receptor (TCR) represents a promising frontier in cancer immunotherapy. thno.org A significant challenge, however, is that most endogenous TCRs that recognize tumor-associated antigens (TAAs) like MAGE-A3 have low affinity, rendering them only weakly effective at activating T-cells to kill tumor cells. thno.org To overcome this limitation, preclinical strategies focus on engineering high-affinity TCRs to enhance tumor recognition and destruction.

One primary method for developing superior TCRs is through affinity enhancement. This process involves modifying the TCR's antigen-binding domains, the complementarity-determining regions (CDRs), to increase their binding strength to the specific peptide-major histocompatibility complex (pMHC). Techniques such as phage display have been utilized to screen libraries of TCR variants and identify mutations that confer optimal affinity for the target, such as the MAGE-A3 peptide presented by an HLA molecule. cardiff.ac.uk For instance, a panel of high-affinity TCRs was generated using phage display, leading to the selection of a TCR with optimal affinity for its MAGE-A3 peptide target. cardiff.ac.uk

Another approach involves generating TCRs in transgenic mouse models that express human HLA molecules. emory.edu Mice can be immunized with specific MAGE-A3 peptides, such as MAGE-A3:112-120 or MAGE-A3:271-279, to generate high-avidity T-cell clones. emory.edu The TCR α- and β-chains from these potent clones are then isolated and cloned into retroviral vectors for expression in human peripheral blood lymphocytes (PBLs). emory.educancer.gov

Further optimization can be achieved by making single amino acid substitutions in the TCR chains. In one study targeting the MAGE-A3:112-120 epitope, researchers found that substituting an alanine (B10760859) with a threonine in the CDR3 region of the TCR's alpha chain improved its functional avidity in both CD4 and CD8 T-cells. emory.edu This fine-tuning demonstrates that subtle molecular changes can significantly enhance the therapeutic potential of an engineered TCR. emory.edu These preclinical engineering strategies are crucial for developing TCR-T cell therapies with sufficient potency to mediate effective anti-tumor responses. thno.org

Table 1: Examples of Engineered TCRs Targeting MAGE-A3 Peptides

TCR Target Epitope Engineering Strategy Outcome Reference
MAGE-A3/HLA-A1 Phage display for affinity enhancement Selection of MAG-IC3, a high-affinity TCR. cardiff.ac.uk cardiff.ac.uk
MAGE-A3:112-120 / HLA-A0201 Immunization of HLA-transgenic mice; Alanine to Threonine substitution in CDR3α Improved functional avidity against tumor cells. emory.edu emory.edu

Molecular Basis of TCR Specificity and Cross-Recognition (e.g., Molecular Mimicry, Off-Target Reactivity Mechanisms)

While engineering high-affinity TCRs can enhance anti-tumor efficacy, it also carries the risk of off-target reactivity, where the engineered T-cells recognize and attack healthy tissues. cardiff.ac.ukfrontiersin.org This phenomenon is a critical concern in preclinical development and is often rooted in the molecular basis of TCR recognition, including structural similarities between peptides, a concept known as molecular mimicry. frontiersin.orgmdpi.com

A seminal and tragic example of off-target toxicity involved an affinity-enhanced TCR designed to target a MAGE-A3 peptide (EVDPIGHLY) presented on HLA-A*01 molecules. cardiff.ac.ukmdpi.com In a clinical trial, patients treated with T-cells expressing this TCR experienced fatal cardiac toxicity. cardiff.ac.ukrcsb.org Subsequent investigation revealed that this severe adverse event was caused by the TCR cross-reacting with an unrelated peptide derived from the Titin protein (ESDPIVAQY), which is expressed in heart muscle tissue. cardiff.ac.ukmdpi.com

The molecular basis for this cross-reactivity was determined to be direct molecular mimicry. cardiff.ac.ukrcsb.org Despite differing in four of the nine amino acid residues, the Titin peptide presented by the HLA-A*01 molecule was a close structural mimic of the MAGE-A3 peptide. cardiff.ac.uk Structural analysis of the TCR bound to both pMHC complexes confirmed that the TCR used a virtually identical binding mode to engage both the intended MAGE-A3 target and the off-target Titin peptide. cardiff.ac.ukmdpi.com

This case highlights that sequence similarity is not the only predictor of cross-reactivity; the three-dimensional conformation of the peptide within the MHC groove is paramount. cardiff.ac.uk Even though the affinity of the TCR for the Titin peptide was tenfold lower than for the MAGE-A3 peptide, the high level of Titin expression in cardiac tissue was sufficient to trigger lethal T-cell activation. mdpi.com This underscores that several factors, including target expression levels and the structural conformation of peptides, contribute to the potential for off-target reactivity. frontiersin.orgmdpi.com Understanding these molecular mechanisms is essential for designing safer and more specific TCR-based immunotherapies. cardiff.ac.uk

Table 2: Peptide Sequence Comparison in MAGE-A3 TCR Cross-Reactivity Case

Feature Target Peptide (MAGE-A3) Off-Target Peptide (Titin)
Origin MAGE-A3 Cancer-Testis Antigen Titin (cardiac muscle protein)
Amino Acid Sequence EVDPIGHLY ESDPIVAQY
Shared Residues 5 out of 9 5 out of 9

| Clinical Outcome | Intended anti-tumor response | Fatal cardiotoxicity |

Table 3: Compound Names

Compound Name
MAGE-A3
MAGE-A6
MAGE-A12
Titin
EPS8L2
Cyclophosphamide
Fludarabine
Aldesleukin

Structural Biology of Mage A3 and Epitope Presentation

Overall Architecture of the MAGE-A3 Protein

The MAGE (Melanoma-Associated Antigen) protein family is characterized by a highly conserved region known as the MAGE Homology Domain (MHD). spandidos-publications.comnih.govnih.gov The MAGE-A3 protein, a member of the type I MAGEs, is composed of 314 amino acids and has a molecular weight of approximately 35 kDa. ontosight.ai The crystal structure of the MAGE-A3 MHD reveals a distinct architecture that is central to its function. rcsb.orgplos.org

The MAGE Homology Domain (MHD) is the defining feature of the MAGE protein family, spanning approximately 170-200 amino acids. spandidos-publications.comnih.govresearchgate.net This domain is crucial for protein-protein interactions. researchgate.net Structural studies have elucidated that the MHD is composed of two tandem winged-helix (WH) motifs, designated as WH-A and WH-B. nih.govnih.govresearchgate.net These motifs consist of a helix-turn-helix structure packed against a three-stranded antiparallel beta-sheet. researchgate.net

Table 1: Structural Features of the MAGE-A3 MAGE Homology Domain (MHD)

Feature Description Source(s)
Overall Structure Composed of two tandem winged-helix (WH) motifs (WH-A and WH-B). nih.govnih.govresearchgate.net
Winged-Helix Motif Consists of a helix-turn-helix packed against a three-stranded antiparallel beta-sheet. researchgate.net
Peptide Binding A deep cleft between WH1 and WH2 binds to terminal peptides. rcsb.orgplos.org
Conservation The MHD is a highly conserved domain across the MAGE protein family. spandidos-publications.comnih.gov

In solution, MAGE-A3 is predominantly found as a dimer, a characteristic not shared by the closely related MAGE-A4, which exists as a monomer. nih.govnih.gov The dimerization of MAGE-A3 is mediated by an extensive interface primarily involving residues from the second winged-helix domain (WH2). nih.gov Two types of dimer interfaces, Type A and Type B, have been observed in crystal structures. nih.govresearchgate.net Type A dimers are formed by the insertion of a C-terminal peptide into the cleft between WH1 and WH2, while Type B dimers are linked by an extended β-hairpin. researchgate.net The loop between the α5 and α6 helices, which is significantly involved in the MAGE-A3 dimer interface, adopts a different conformation in MAGE-A4, which would lead to steric clashes, thus explaining the monomeric state of MAGE-A4. nih.gov

A key aspect of MAGE-A3's structural biology is its conformational plasticity. rcsb.orgnih.govnih.gov Comparison of the "closed" conformation of MAGE-A3, where a peptide is bound, with the structure of MAGE-G1 in complex with an effector RING protein reveals that a significant conformational rearrangement is necessary for effector binding. nih.gov This suggests that the regions involved in binding to RING family members are not solvent-accessible in the free, peptide-bound state of MAGE-A3, indicating that the protein must undergo substantial structural changes to interact with its binding partners. nih.gov This inherent flexibility may be a target for allosteric modulators. rcsb.orgnih.gov

Structural Determinants of Peptide-MHC Binding for MAGE-A3 Epitopes

The presentation of MAGE-A3 epitopes to T-cells is a critical step in the anti-tumor immune response and is dependent on the binding of these peptides to Major Histocompatibility Complex (MHC) class I molecules. MHC-I molecules possess a peptide-binding groove with a series of pockets (A to F) that accommodate specific amino acid residues of the peptide. nih.gov The B and F pockets are particularly important as they bind the primary anchor residues of the peptide, typically at positions P2 and the C-terminus (PΩ), respectively. nih.gov

The MAGE-A3 epitope EVDPIGHLY, when presented by HLA-A*01:01, has been a focus of structural studies. nih.gov The binding of this nonameric peptide to the HLA-A1 binding groove is a prerequisite for its recognition by specific T-cell receptors. researchgate.net The conformation of the peptide within the MHC groove is a key determinant of the surface that is ultimately presented to the TCR. researchgate.net

Insights into TCR-pMHC Interaction Dynamics Relevant to MAGE-A3 (149-160)

The recognition of the peptide-MHC (pMHC) complex by a T-cell receptor (TCR) is a highly specific interaction that triggers T-cell activation. arxiv.org The affinity of this interaction is a crucial factor, with natural TCR-pMHC interactions typically having a dissociation constant (Kd) in the range of 1-100 µM. biorxiv.org

Structural studies of a TCR (MAG-IC3) recognizing the MAGE-A3 epitope EVDPIGHLY presented by HLA-A1 have provided detailed insights into the molecular basis of this recognition. researchgate.net The TCR engages the peptide in a manner where key interactions are established. For instance, Glutamic acid at position 1 (pGlu 1) of the peptide is capped by the backbone of the third complementarity-determining region of the TCR alpha chain (CDR3α). researchgate.net Furthermore, Aspartic acid at position 3 (pAsp 3), although buried in the HLA-A1 binding groove, forms a hydrogen bond with Tyrosine 32 of CDR1α. researchgate.net Phenylalanine 101 of CDR3α "caps" the hydrophobic Proline at position 4 (pPro 4). researchgate.net

Interestingly, the MAG-IC3 TCR also recognizes a self-peptide derived from Titin (ESDPIVAQY) with high affinity, leading to off-target toxicity in clinical trials. biorxiv.org The structural basis for this cross-reactivity lies in the near-identical presentation of both the MAGE-A3 and Titin peptides by HLA-A1, and the very similar manner in which the TCR engages both peptides. researchgate.net The primary difference between the two peptides is at position 6, which is a Glycine in MAGE-A3 and a Valine in the Titin peptide. researchgate.net Structural analysis suggests that substitution with larger amino acids at this position would result in steric clashes with the HLA-A1 molecule, explaining why other similar peptides from pathogens are not recognized. researchgate.net

The dynamics of the TCR-pMHC interaction are complex and involve not only the affinity of binding but also the conformational flexibility of the components. nih.gov Understanding these dynamics at a molecular level is crucial for the design of safer and more effective TCR-based immunotherapies.

Advanced Methodologies for Epitope Identification and Characterization

In Silico Prediction Algorithms for MHC Binding and Epitope Prediction

The initial step in identifying potential T-cell epitopes often involves computational tools that predict the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules. nih.gov These algorithms are crucial for narrowing down the vast number of potential peptides to a manageable few for experimental validation.

Several publicly available and widely used algorithms are employed for this purpose:

TEPITOPE/NetMHCIIpan: These algorithms are designed to predict peptide binding to MHC class II molecules. iedb.org They analyze the peptide sequence and the specific HLA-DR allele to forecast binding affinity. iedb.org While TEPITOPE has been a longstanding tool, NetMHCIIpan offers broader coverage of HLA-DR alleles. iedb.org

Immune Epitope Database and Analysis Resource (IEDB): The IEDB provides a comprehensive suite of tools for predicting both MHC class I and class II epitopes. nih.govnih.govfrontiersin.orgiedb.org For MHC class I predictions, the IEDB often uses a consensus approach, combining the outputs of several methods like ANN (artificial neural network), SMM (stabilized matrix method), and Combinatorial Library to improve accuracy. frontiersin.org The output is typically given as a percentile rank, where a lower rank indicates a higher predicted binding affinity. frontiersin.org

NetMHCpan: This tool is utilized for predicting peptide binding to MHC class I molecules. nih.gov It is capable of making predictions for a wide range of MHC alleles. nih.gov

These prediction algorithms have been validated by comparing their predictions against experimentally confirmed epitopes. nih.gov For instance, studies have shown that these tools can successfully identify known viral and allergen epitopes. nih.gov However, their sensitivity and specificity can vary, and experimental verification remains essential. nih.gov

Table 1: Comparison of In Silico Epitope Prediction Algorithms

AlgorithmMHC ClassPrimary FunctionOutput
TEPITOPEClass IIPredicts peptide binding to HLA-DR molecules.Binding score or affinity.
NetMHCIIpanClass IIPan-specific prediction of peptide binding to any HLA-DR molecule with a known sequence. iedb.orgPredicted binding affinity (IC50 nM) and percentile rank.
IEDBClass I & IIComprehensive prediction and analysis of T-cell and B-cell epitopes. nih.goviedb.orgPercentile rank, IC50 values, and other immunological data. frontiersin.org
NetMHCpanClass IPredicts peptide binding to a broad range of MHC class I alleles. nih.govPredicted binding affinity (IC50 nM) and percentile rank.

In Vitro T-Cell Stimulation and Expansion Protocols for MAGE-A3 (149-160) Specificity

Once potential epitopes like MAGE-A3 (149-160) are identified, the next step is to determine if they can elicit a T-cell response. This is achieved through in vitro stimulation and expansion of T-cells.

A common protocol involves the following steps:

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which contain T-cells, are isolated from the blood of healthy donors or cancer patients. nih.gov

Antigen-Presenting Cell (APC) Preparation: Dendritic cells (DCs), which are potent APCs, are often used to present the MAGE-A3 peptide to T-cells. frontiersin.org

Co-culture and Stimulation: The PBMCs are co-cultured with the MAGE-A3 (149-160) peptide. nih.gov In some protocols, peptide-pulsed DCs are used to stimulate the T-cells. frontiersin.org This process mimics the natural encounter of T-cells with antigens.

Expansion: The stimulated T-cells are cultured for a period, often around 10 to 14 days, to allow for the expansion of antigen-specific T-cell populations. nih.govresearchgate.net

Detection of Specific T-cells: After expansion, the presence of MAGE-A3 (149-160) specific T-cells is assessed using various immunological assays. nih.gov

It is often challenging to detect natural T-cell responses against tumor antigens directly from peripheral blood due to their low frequency. nih.gov Therefore, at least one round of in vitro expansion is typically required to increase the number of specific T-cells to a detectable level. nih.gov

Advanced Immunological Assays for Response Characterization

A variety of sophisticated assays are used to characterize the nature and magnitude of the T-cell response to MAGE-A3 (149-160).

Cytokine ELISAs (e.g., IFN-γ, IL-4)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the secretion of specific cytokines by T-cells upon stimulation with the MAGE-A3 (149-160) peptide. Cytokines are signaling molecules that indicate the type of immune response.

IFN-γ (Interferon-gamma): The production of IFN-γ is a hallmark of a Th1-type CD4+ T-cell response and a cytotoxic CD8+ T-cell response, both of which are generally associated with anti-tumor immunity. mdpi.complos.org

IL-4 (Interleukin-4): The secretion of IL-4 is characteristic of a Th2-type CD4+ T-cell response, which is often less effective against tumors. uth.grepo.org

By measuring the levels of these cytokines, researchers can determine the polarization of the T-cell response. For example, a high IFN-γ to IL-4 ratio suggests a potent anti-tumor response.

Flow Cytometry and Tetramer Analysis for T-Cell Subsets and Specificity

Flow cytometry is a powerful technique that allows for the analysis of individual cells within a heterogeneous population. nih.gov In the context of MAGE-A3 research, it is used to identify and quantify T-cell subsets and their specificity.

Tetramer Staining: MHC tetramers are complexes of four MHC molecules folded around a specific peptide, in this case, MAGE-A3 (149-160). mblbio.com These tetramers are labeled with a fluorescent dye and can bind to T-cell receptors (TCRs) that recognize the specific MHC-peptide complex. mblbio.comnih.gov By using flow cytometry, the percentage of T-cells that bind to the MAGE-A3 tetramer can be precisely measured, providing a direct quantification of antigen-specific T-cells. nih.govthno.org

T-Cell Subset Analysis: In conjunction with tetramer staining, antibodies against cell surface markers like CD4 and CD8 are used to distinguish between helper and cytotoxic T-cells, respectively. nih.gov This allows for the determination of which T-cell subset is responding to the MAGE-A3 epitope.

Table 2: Flow Cytometry Markers for T-Cell Analysis

MarkerCell Type/FunctionPurpose in MAGE-A3 Research
CD3All T-cellsGeneral T-cell identification.
CD4Helper T-cellsIdentification of MAGE-A3 specific CD4+ T-cells. nih.gov
CD8Cytotoxic T-cellsIdentification of MAGE-A3 specific CD8+ T-cells. nih.gov
MAGE-A3 TetramerMAGE-A3 specific T-cellsDirect visualization and quantification of T-cells recognizing the MAGE-A3 epitope. nih.govthno.org
IFN-γ (intracellular)Activated T-cellsMeasurement of cytokine production at the single-cell level. plos.org

Cytotoxicity Assays (e.g., LDH Release)

Cytotoxicity assays are performed to determine the ability of MAGE-A3-specific CD8+ T-cells to kill tumor cells that express the MAGE-A3 antigen.

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable enzyme present in the cytoplasm of cells. invivogen.com When a cell's plasma membrane is damaged, as occurs during cytotoxic T-cell-mediated killing, LDH is released into the cell culture supernatant. invivogen.compromega.inbibliotekanauki.pl The amount of LDH released is proportional to the number of lysed cells and can be measured using a colorimetric or bioluminescent assay. invivogen.compromega.in This assay provides a quantitative measure of the cytotoxic activity of the expanded T-cells. frontiersin.orgnih.gov

Molecular Biology Techniques for MAGE-A3 Gene and Protein Expression Studies

To ensure that MAGE-A3 is a viable target for immunotherapy, it is essential to confirm its expression in tumor cells. Molecular biology techniques are employed for this purpose.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a highly sensitive technique used to detect and quantify the expression of specific genes at the messenger RNA (mRNA) level. aacrjournals.org To study MAGE-A3 expression, total RNA is extracted from tumor samples, reverse transcribed into complementary DNA (cDNA), and then the MAGE-A3 gene is amplified using specific primers. aacrjournals.orgpsu.edu Quantitative real-time RT-PCR (RT-qPCR) can provide a precise measurement of the level of MAGE-A3 gene expression. nih.gov

Plasmid Construction: Plasmids are small, circular DNA molecules that can be engineered to carry specific genes. nih.gov In MAGE-A3 research, plasmids containing the MAGE-A3 gene can be constructed and used for various purposes, such as producing the MAGE-A3 protein in vitro or creating cell lines that express MAGE-A3 for use in T-cell assays. nih.govresearchgate.net

These molecular techniques are fundamental for validating the presence of the MAGE-A3 antigen in tumors, which is a prerequisite for MAGE-A3 targeted therapies. nih.gov

Preclinical Animal Model Systems for Efficacy Assessment

The evaluation of the MAGE-3 (149-160) peptide's efficacy as a potential cancer immunotherapeutic agent relies heavily on preclinical animal model systems. These models are crucial for assessing immunogenicity and anti-tumor activity before human clinical trials. The choice of an appropriate animal model is a critical step, as these models should ideally mimic the human immune response to the peptide. mdpi.com

A significant challenge in this area is the species-specific differences in the immune system, particularly the major histocompatibility complex (MHC) molecules that present antigenic peptides to T cells. researchgate.net To overcome this, researchers have developed humanized mouse models. epo-berlin.com

Transgenic Mouse Models

To specifically study the response to human leukocyte antigen (HLA)-restricted epitopes like MAGE-3 (149-160), HLA transgenic mice have been developed. nih.gov These mice are genetically engineered to express human HLA molecules, allowing for the investigation of human-specific T cell responses. taconic.com

For instance, HLA-A2402/K(b)-transgenic mice, which express a chimeric human-mouse class I molecule, have been successfully used to assess the immunogenicity of various HLA-A24-restricted cancer-associated epitopes, including those from MAGE-3. nih.gov Immunization of these mice with known MAGE-3 epitope peptides induced HLA-A24-restricted, peptide-specific cytotoxic T lymphocytes (CTLs). nih.gov This demonstrates the utility of such models in identifying and validating immunogenic peptides. nih.gov Similarly, HLA-A2.1 transgenic mice have been instrumental in identifying high-avidity T cell receptors (TCRs) for tumor antigens. taconic.com

Transgenic Mouse Model Purpose Key Findings Reference
HLA-A2402/K(b)To evaluate the immunogenicity of HLA-A24-restricted MAGE-3 epitopes.Immunization induced HLA-A24-restricted, peptide-specific cytotoxic T lymphocytes (CTLs). nih.gov
HLA-A2.1To identify high-avidity T cell receptors (TCRs) for tumor antigens.Successfully used to isolate TCRs with anti-tumor activity. taconic.com

Syngeneic and Xenograft Models

In addition to transgenic models, syngeneic mouse models, where tumor cells and the host mouse are from the same inbred strain, and xenograft models, which involve transplanting human tumor cells into immunocompromised mice, are also employed. researchgate.netepo-berlin.com While traditional xenograft models in immunocompromised mice lack a functional immune system, they can be "humanized" by engrafting human immune cells or hematopoietic stem cells. researchgate.netepo-berlin.com These humanized models provide a platform to study the interaction between the human immune system and human tumors in vivo. epo-berlin.com

One study utilized a nanovaccine carrying a MAGE-3 polypeptide antigen in mice with transplanted stomach cancer. biorxiv.org The results showed that the nanovaccine could activate an in vivo immune response, generating CTLs that specifically targeted and killed tumor cells expressing MAGE-3. biorxiv.org This led to a relative tumor inhibition rate of 37.181%. biorxiv.org Another study using nanoparticles loaded with a MAGE-3 peptide in a mouse model of gastric cancer also demonstrated the induction of MAGE-3-targeted CTLs and a tumor regression ratio of 37.81%. nih.gov

Non-Human Primate (NHP) Models

Non-human primates (NHPs), such as cynomolgus macaques, offer a preclinical model with greater biological relevance to humans due to their phylogenetic proximity and similar immune responses. nih.govmdpi.com NHP models are particularly valuable for assessing the safety and immunogenicity of vaccine candidates. nih.govnih.gov

In one study, cynomolgus macaques were administered a vaccine regimen involving human MAGE-A3. nih.gov This prime-boost strategy resulted in the expansion of MAGE-A3-specific CD4+ and CD8+ T-cells, which remained detectable for several months. nih.gov The study also identified T-cells that reacted to epitopes conserved between simian and human MAGE-A3 and confirmed humoral immunity through the detection of circulating MAGE-A3 antibodies. nih.gov These findings in an outbred NHP population established the vaccine's capacity to engage multiple effector immune cell populations. nih.gov

Animal Model Vaccine/Treatment Key Efficacy Findings Reference
Mice with stomach cancerMAGE-3 peptide amphiphile micelle vaccineActivated CTLs against MAGE-3; 37.181% relative tumor inhibition rate. biorxiv.org
Mice with transplanted gastric cancerMAGE-3 peptide-loaded nanoparticlesStimulated MAGE-3-targeted CTLs; 37.81% tumor regression ratio. nih.gov
Cynomolgus MacaquesAd-MAGEA3:MG1-MAGEA3 prime-boost vaccinationExpansion of MAGE-A3-specific CD4+ and CD8+ T-cells; induction of humoral immunity. nih.gov

These preclinical animal models are indispensable for the initial efficacy assessment of MAGE-3 (149-160)-based immunotherapies, providing essential data on immunogenicity and anti-tumor potential that guide further clinical development. mdpi.commdpi.com

Future Research Directions in Mage A3 149 160 Based Immunotherapy

Optimization of Immunization Strategies in Preclinical Models

A critical focus for future research is the optimization of immunization strategies to elicit potent and durable anti-tumor immune responses against MAGE-A3. Preclinical studies are essential for evaluating novel approaches before their translation to the clinic. Various strategies are being explored, including the use of advanced adjuvant systems, novel vaccine platforms, and innovative delivery methods.

The choice of adjuvant is crucial for shaping the immune response. Studies have compared different adjuvants in combination with MAGE-A3 protein vaccines. For instance, the adjuvant AS15, which contains a TLR9 agonist, has been shown to induce higher anti-MAGE-A3 antibody titers and CD4+ T-cell responses compared to the AS02B adjuvant. researchgate.net Other adjuvants like Montanide ISA 51 and GM-CSF have also been used to promote dendritic cell migration and enhance antigen presentation. nih.gov

Different vaccine platforms are also under investigation. These range from recombinant MAGE-A3 proteins and synthetic long peptides (SLPs) to more advanced DNA and viral vector-based vaccines. mdpi.commdpi.com A "prime-boost" strategy, using a replication-deficient adenoviral vector to prime the immune system followed by a boost with the oncolytic Maraba virus expressing MAGE-A3, has shown the ability to induce robust and lasting CD4+ and CD8+ T-cell responses in non-human primates. nih.gov Another innovative approach involves "Trojan" peptides, which are cell-penetrating peptides fused to MAGE-A3 epitopes, designed to enhance delivery and processing by antigen-presenting cells. nih.govd-nb.info

The table below summarizes various immunization strategies that have been evaluated in preclinical models for MAGE-A3-targeted immunotherapy.

Table 1: Preclinical Immunization Strategies for MAGE-A3

Immunization StrategyAdjuvant/VectorKey Findings in Preclinical Models
Recombinant ProteinAS02BInduced antibody and CD4+ T-cell responses. pnas.org
Recombinant ProteinAS15 (includes CpG ODN)Induced stronger antibody and CD4+ T-cell responses compared to AS02B. researchgate.netplos.org
Trojan PeptidesMontanide ISA 51 and GM-CSFInduced durable IFN-γ responses and peptide-specific IgG. nih.gov
Prime-Boost VaccinationAdenovirus prime, Maraba virus boostGenerated remarkable and persistent CD4+ and CD8+ T-cell expansions. nih.gov
DNA VaccineNot specifiedA consensus MAGE-A DNA vaccine triggered a robust immune response and reduced tumor growth. mdpi.com

Elucidation of Comprehensive Immune Response Mechanisms and Durability

A deeper understanding of the mechanisms underlying a successful anti-MAGE-A3 immune response and its long-term durability is paramount. Future research will need to dissect the complex interplay between different components of the immune system following vaccination.

Long-lasting immunity is a key goal of any cancer vaccine. Preclinical work has demonstrated that a recombinant MAGE-A3 protein combined with the AS15 adjuvant can induce a long-term immune memory capable of recognizing and eliminating MAGE-A3-expressing tumor cells for several months after the final immunization in mice. plos.org This durable response is linked to the continuous activation and differentiation of CD8+ effector and memory T cells, supported by CD4+ helper cells. oup.com

Humoral immunity, characterized by the production of MAGE-A3-specific antibodies, also appears to play a role. While antibodies against intracellular antigens like MAGE-A3 may not directly kill tumor cells, they can form immune complexes with the vaccine antigen. nih.govpnas.org These complexes can facilitate the cross-presentation of the antigen by dendritic cells, thereby enhancing the activation of CD8+ T-cells. pnas.org

Future investigations should aim to identify the precise correlates of protection and the factors that contribute to the maintenance of immunological memory. This includes a detailed characterization of the phenotype and function of memory T-cell populations and the role of long-lived plasma cells.

Strategies to Enhance T-Cell Specificity and Mitigate Cross-Reactivity in Engineered T-Cells

Adoptive T-cell therapy using T-cell receptors (TCRs) or chimeric antigen receptors (CARs) engineered to recognize MAGE-A3 presents a powerful therapeutic avenue. However, a major challenge has been the occurrence of off-target toxicities due to cross-reactivity with other self-antigens.

Fatal toxicities observed in early clinical trials of MAGE-A3 TCR-T cells were traced to the cross-recognition of peptides from unrelated proteins, such as Titin in cardiac muscle and MAGE-A12 in the brain. nih.govmdpi.com More recent research has also implicated a peptide from EPS8L2 as a potential source of neurotoxicity. nih.gov These findings underscore the critical need for strategies to improve the specificity of engineered T-cells.

Several innovative approaches are being developed to address this challenge. One strategy involves the meticulous screening of TCR candidates for cross-reactivity. The "X-scan" method, which involves systematic amino acid substitutions across the target peptide, can create a comprehensive specificity profile for a given TCR, allowing for the identification of potential off-target interactions. tandfonline.com Structure-guided design, using the crystal structure of the TCR-peptide-MHC complex, can also inform engineering efforts to enhance affinity for the target antigen while minimizing binding to other peptides. bmj.com

Another promising approach is the engineering of the T-cell itself to modulate its signaling and activation threshold. For example, knocking out the CD8 co-receptor in cytotoxic T-cells has been shown to abolish their cross-reactivity to the lower-affinity Titin peptide while preserving their response to the higher-affinity MAGE-A3 target. biorxiv.org A "co-receptor switch," where CD8 is replaced with CD4 in cytotoxic T-cells, has also been proposed as a universal method to reduce the functional cross-reactivity of T-cells without altering the TCR. biorxiv.org

The development of CARs directed against MAGE-A3 peptide-MHC complexes offers an alternative to TCRs. Researchers have been able to isolate CARs with improved selectivity against the EPS8L2 peptide compared to the clinical TCR, suggesting that CAR-T cells may offer a safer therapeutic option. nih.gov

The table below outlines strategies being explored to enhance the specificity and safety of MAGE-A3-targeted engineered T-cells.

Table 2: Strategies to Mitigate Cross-Reactivity of MAGE-A3-Targeted T-Cells

StrategyApproachKey Findings/Potential
Counter-Screening during CAR DevelopmentScreening CAR candidates against known off-target peptides (e.g., MAGE-A12, EPS8L2).Improved selectivity of a MAGE-A3 CAR against the EPS8L2 peptide by ~10-fold compared to the clinical TCR. nih.gov
X-scan Peptide Specificity ProfilingSystematic amino acid scanning of the target peptide to identify potential cross-reactive sequences.Allowed for the selection of the most specific and potent TCR candidate by identifying off-target binding motifs. tandfonline.com
Structure-Guided TCR EngineeringUtilizing the 3D structure of the TCR-pMHC complex to guide modifications.May permit refined control over specificity and cross-reactivity. bmj.com
Co-receptor Engineering (CD8 Knockout)Deleting the CD8 co-receptor in cytotoxic T-cells.Abolished T-cell activation against the off-target Titin antigen without impacting the on-target MAGE-A3 response. biorxiv.org
Co-receptor Switching (CD8 to CD4)Replacing the CD8 co-receptor with CD4 in cytotoxic T-cells.Reduces the functional cross-reactivity of T-cells, offering a potentially universal safety enhancement. biorxiv.org

Development of Novel Preclinical Models for Efficacy Assessment of Peptide-Targeted Immunotherapies

The development and use of more predictive preclinical models are essential for the effective evaluation of MAGE-A3 (149-160)-targeted immunotherapies. Traditional models have limitations, and there is a need for systems that more accurately recapitulate the human tumor microenvironment and immune system.

Syngeneic mouse models, where tumor cells from the same genetic background as the host mouse are implanted, are widely used. atlantisbioscience.com For MAGE-A3 research, murine tumor cell lines such as B16 melanoma and CT26 colon carcinoma have been transfected to express MAGE-A3, allowing for the in vivo assessment of vaccine efficacy. plos.org Genetically engineered mouse models (GEMMs) that spontaneously develop tumors in the context of an intact immune system offer a more faithful representation of human cancer development and are valuable for studying vaccine effects on tumor initiation and progression. atlantisbioscience.com

A significant challenge in preclinical research is the species difference between mouse and human immune systems. Humanized mouse models, which are immunodeficient mice reconstituted with human immune cells or tissues, are increasingly being used to study human-specific immune responses to cancer vaccines. atlantisbioscience.com These models are particularly important for testing therapies designed to interact with human HLA molecules and other human immune components. atlantisbioscience.com For studying combination therapies, humanized checkpoint mouse models that express human versions of immune checkpoint molecules like PD-1 and PD-L1 are especially valuable. atlantisbioscience.com

For certain evaluations, non-human primates (NHPs), such as cynomolgus macaques, provide a preclinical model with greater biological relevance to humans. nih.gov NHP studies have been instrumental in assessing the safety and immunogenicity of MAGE-A3 vaccine platforms, including prime-boost strategies, and have provided key data to support the launch of first-in-human clinical trials. nih.gov

Future research should focus on further refining these models and developing novel in vitro systems, such as "lymph node on-a-chip" technologies, which could provide new platforms for testing cancer vaccine efficacy while considering factors like immunosenescence. researchgate.netresearchgate.net The "DIAL" framework (Distribution, Infiltration, Accumulation, and Longevity) has also been proposed as a comprehensive approach to characterize and optimize gene-modified cellular immunotherapies in mouse models. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.